N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be effective against a variety of microbes . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis, suggesting they may have cytotoxic or immunomodulatory effects .
Action Environment
The wide range of biological and pharmacological applications of benzofuran derivatives suggests they may be effective in a variety of physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide typically involves the formation of the benzofuran ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent reactions introduce the dimethylamino and benzamide groups .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzofuran derivatives .
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer treatments.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)15-7-5-6-13(10-15)18(21)19-11-14-12-22-17-9-4-3-8-16(14)17/h3-10,14H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBLZSNQFDNNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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